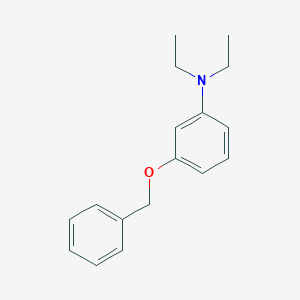![molecular formula C18H17N3O3S B14514571 3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid CAS No. 63125-91-7](/img/structure/B14514571.png)
3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is known for its vibrant color and is used in various applications, including as a dye in textiles and as a pH indicator in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(dimethylamino)aniline to form the diazonium salt. This is achieved by treating 4-(dimethylamino)aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 1-naphthalenesulfonic acid under basic conditions to form the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to facilitate the diazotization and coupling reactions efficiently.
化学反応の分析
Types of Reactions
3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Oxidation can lead to the formation of sulfonic acid derivatives or cleavage of the azo bond.
Reduction: Reduction typically results in the formation of 4-(dimethylamino)aniline and 1-naphthalenesulfonic acid.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学的研究の応用
3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized as a dye in textile manufacturing and in the production of colored plastics and inks.
作用機序
The mechanism of action of 3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid is primarily based on its ability to undergo reversible changes in its electronic structure. The azo group (-N=N-) can participate in electron transfer processes, leading to changes in the compound’s color. This property is exploited in pH indicators and dye applications. The compound can also interact with biological molecules, making it useful in staining and diagnostic applications.
類似化合物との比較
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Sudan III: Employed in lipid staining.
Uniqueness
3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid is unique due to its specific structural features, such as the presence of both a dimethylamino group and a naphthalenesulfonic acid moiety. These features contribute to its distinct photophysical properties and make it suitable for a wide range of applications in scientific research and industry.
特性
CAS番号 |
63125-91-7 |
|---|---|
分子式 |
C18H17N3O3S |
分子量 |
355.4 g/mol |
IUPAC名 |
3-[[4-(dimethylamino)naphthalen-1-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H17N3O3S/c1-21(2)18-11-10-17(15-8-3-4-9-16(15)18)20-19-13-6-5-7-14(12-13)25(22,23)24/h3-12H,1-2H3,(H,22,23,24) |
InChIキー |
DYQWLZVCWPJQJF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=CC(=CC=C3)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


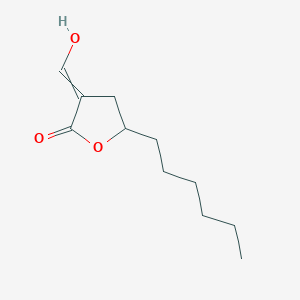


![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
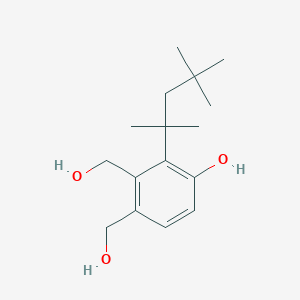
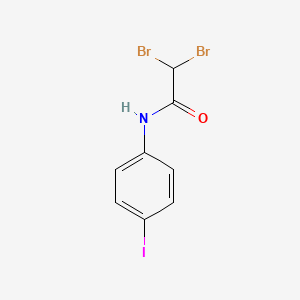

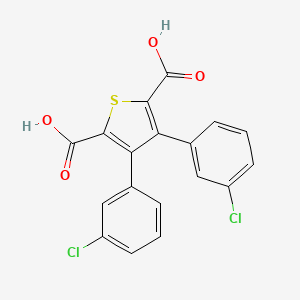
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)

